

3,3',4,4',5-Pentachlorobiphenyl chemical properties and structure

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Compound of Interest

Compound Name: 3,3',4,4',5-Pentachlorobiphenyl

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An In-depth Technical Guide to **3,3',4,4',5-Pentachlorobiphenyl** (PCB-126)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and toxicological profile of **3,3',4,4',5-Pentachlorobiphenyl**, commonly known as PCB-126. This information is intended to support research, scientific investigation, and drug development activities related to this compound.

Chemical Structure and Identification

3,3',4,4',5-Pentachlorobiphenyl is a synthetic organochlorine compound and a member of the polychlorinated biphenyl (PCB) family. It is classified as a dioxin-like compound due to its planar structure and ability to bind to the aryl hydrocarbon receptor (AhR).^[1] The structure consists of a biphenyl backbone with five chlorine atoms attached at the 3, 3', 4, 4', and 5 positions.^{[2][3]}

Synonyms: PCB 126, 3,3',4,4',5-Pentachloro-1,1'-biphenyl, 3,4,5,3',4'-Pentachlorobiphenyl^[3]

Structure:

Physicochemical Properties

The physicochemical properties of PCB-126 are summarized in the table below. These properties influence its environmental fate, bioavailability, and toxicokinetics.

Property	Value	Source(s)
CAS Number	57465-28-8	[4]
Molecular Formula	C ₁₂ H ₅ Cl ₅	[5][6]
Molecular Weight	326.43 g/mol	[2][5][6]
Melting Point	158.5 °C	[5]
Boiling Point	409.2 ± 40.0 °C at 760 mmHg	[5]
Water Solubility	Extremely low; solubility decreases with increased chlorination.[7][8]	[7][8]
Vapor Pressure	Low; PCBs have low vapor pressures at room temperature.[9]	[9]
Octanol-Water Partition Coefficient (log K _{ow})	6.45 - 7.3	[2][5]
Physical Description	White solid	[2]

Toxicological Profile: Mechanism of Action

The primary mechanism of toxicity for PCB-126 is mediated through its high-affinity binding to and activation of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor. [7][10] This interaction initiates a cascade of molecular events leading to altered gene expression and subsequent toxic effects.

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

The canonical AhR signaling pathway is a well-established mechanism for the toxicity of dioxin-like compounds, including PCB-126.



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Caption: Canonical Aryl Hydrocarbon Receptor (AhR) signaling pathway activated by PCB-126.

Upon entering the cell, PCB-126 binds to the AhR, which is located in the cytoplasm as part of a protein complex with heat shock protein 90 (HSP90), p23, and XAP2 (also known as ARA9 or AIP).[4][11] This binding event causes a conformational change in the AhR, leading to the dissociation of the chaperone proteins and the translocation of the AhR into the nucleus.[4][11] In the nucleus, the AhR forms a heterodimer with the AhR nuclear translocator (ARNT).[4][11] This AhR/ARNT complex then binds to specific DNA sequences known as xenobiotic response elements (XREs) in the promoter regions of target genes. This binding initiates the transcription of a battery of genes, most notably those encoding for cytochrome P450 enzymes like CYP1A1 and CYP1B1. The upregulation of these enzymes can lead to the production of reactive oxygen species and disruption of normal cellular processes, contributing to the toxic effects of PCB-126.[10]

Experimental Protocols

The following sections provide detailed methodologies for key experiments related to the study of PCB-126.

Analysis of PCB-126 in Biological Samples (e.g., Rat Liver)

This protocol outlines a general procedure for the extraction and quantification of PCB-126 from biological tissue using gas chromatography-mass spectrometry (GC-MS).

Materials:

- Homogenizer
- Centrifuge
- Solid-phase extraction (SPE) manifold and cartridges (e.g., silica gel, Florisil)
- Gas chromatograph coupled with a mass spectrometer (GC-MS)
- Solvents: Hexane, Dichloromethane, Acetone (pesticide residue grade)
- Internal standards (e.g., ¹³C-labeled PCB-126)
- Sodium sulfate (anhydrous)

Methodology:

- Sample Homogenization: A known weight of the tissue sample (e.g., 1-5 grams of rat liver) is homogenized with anhydrous sodium sulfate to create a dry, free-flowing powder.
- Extraction: The homogenized sample is extracted with a suitable solvent mixture, such as hexane:acetone (1:1 v/v), using a technique like pressurized liquid extraction (PLE) or Soxhlet extraction. An internal standard is added prior to extraction for quantification.
- Lipid Removal: The resulting extract, which contains lipids and other co-extracted materials, is subjected to a cleanup step. This can be achieved by passing the extract through a multi-layer silica gel column, which may also contain sulfuric acid-impregnated silica to remove lipids.
- Fractionation: Further cleanup and fractionation are performed using a solid-phase extraction (SPE) cartridge, such as Florisil. The PCBs are eluted with a non-polar solvent like hexane.

- GC-MS Analysis: The cleaned extract is concentrated to a small volume and injected into the GC-MS system. The separation is typically performed on a capillary column (e.g., DB-5ms). The mass spectrometer is operated in selected ion monitoring (SIM) mode to detect and quantify the specific ions corresponding to PCB-126 and the internal standard.
- Quantification: The concentration of PCB-126 in the original sample is calculated by comparing the peak area of the native PCB-126 to that of the known amount of the added internal standard.

In Vitro Cytotoxicity Assay in HepG2 Cells

This protocol describes a method to assess the cytotoxicity of PCB-126 in a human liver carcinoma cell line (HepG2) using a colorimetric assay (e.g., MTT assay).

Materials:

- HepG2 cells
- Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
- 96-well cell culture plates
- PCB-126 stock solution in a suitable solvent (e.g., DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
- Microplate reader

Methodology:

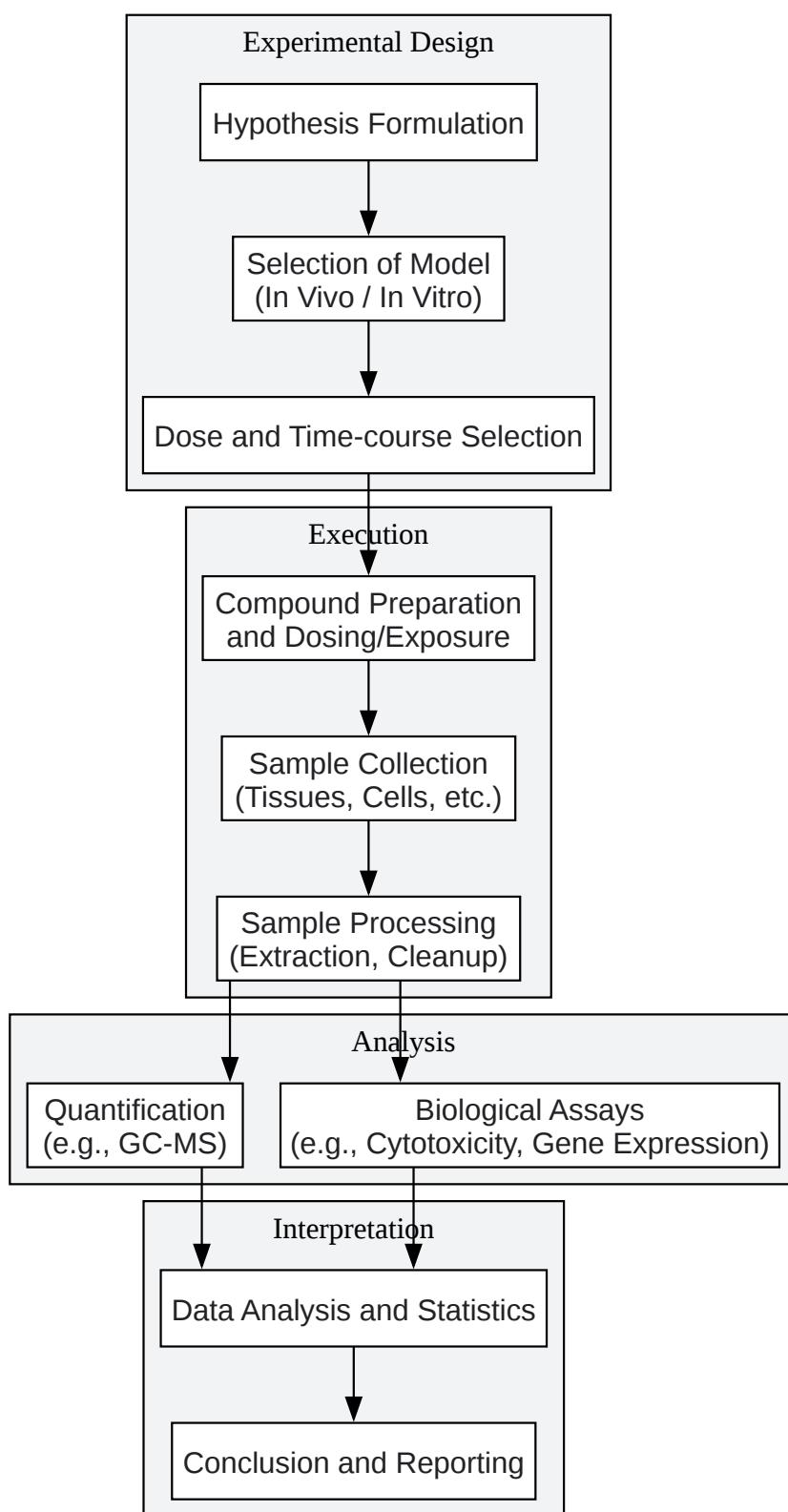
- Cell Seeding: HepG2 cells are seeded into 96-well plates at a predetermined density (e.g., 1×10^4 cells/well) and allowed to attach and grow for 24 hours.
- Compound Exposure: The cell culture medium is replaced with fresh medium containing various concentrations of PCB-126 (prepared by diluting the stock solution). A vehicle control

(medium with the solvent used for the stock solution) is also included. The cells are then incubated for a specified period (e.g., 24, 48, or 72 hours).

- MTT Assay: After the incubation period, the medium is removed, and MTT solution is added to each well. The plates are incubated for a further 2-4 hours, during which viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.
- Solubilization: The MTT solution is removed, and a solubilization buffer is added to each well to dissolve the formazan crystals.
- Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (typically around 570 nm) using a microplate reader.
- Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control. A dose-response curve can be generated to determine the IC_{50} value (the concentration of PCB-126 that causes 50% inhibition of cell viability).

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the toxicological assessment of PCB-126.



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Caption: A generalized experimental workflow for the toxicological assessment of PCB-126.

This guide provides a foundational understanding of the chemical and toxicological properties of **3,3',4,4',5-Pentachlorobiphenyl**. The provided information, tables, and diagrams are intended to be a valuable resource for professionals engaged in research and development in related fields.

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